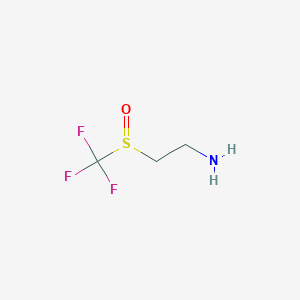

2-Trifluoromethanesulfinylethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6F3NOS |

|---|---|

Molecular Weight |

161.15 g/mol |

IUPAC Name |

2-(trifluoromethylsulfinyl)ethanamine |

InChI |

InChI=1S/C3H6F3NOS/c4-3(5,6)9(8)2-1-7/h1-2,7H2 |

InChI Key |

CGASGTDLLZMOQN-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)C(F)(F)F)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethanesulfinylethan 1 Amine and Its Derivatives

Elucidation of the Amine Functionality's Reactivity Profile

Specific studies detailing the nucleophilic reactivity of the primary amine in 2-trifluoromethanesulfinylethan-1-amine, including its participation in carbon-heteroatom bond formations, are not available in the reviewed literature.

Quantitative data on the Brønsted basicity (pKa of the conjugate acid) of this compound and its influence on reaction pathways have not been reported.

Kinetic data and the determination of rate-limiting steps for reactions involving the amine functionality of this compound are not documented.

Reaction Pathways and Transformations of the Trifluoromethanesulfinyl Group

Mechanistic investigations into the electrophilic activation of the trifluoromethanesulfinyl group in this compound and its subsequent reactions are not described in the available literature.

There are no specific reports on radical-based reactions initiated from the trifluoromethylsulfinyl group of this compound.

Stereochemical Mechanisms in Asymmetric Reactions

Understanding Diastereoselectivity and Enantioselectivity Origins

No information was found regarding the origins of diastereoselectivity and enantioselectivity in asymmetric reactions involving this compound or its derivatives.

Transition State Analysis for Chiral Induction

There is no available research that details the transition state analysis for chiral induction in reactions where this compound or its derivatives are utilized.

Applications of 2 Trifluoromethanesulfinylethan 1 Amine in Advanced Organic Synthesis and Catalysis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Chiral sulfinamides, particularly N-tert-butanesulfinamide, are widely employed as chiral auxiliaries. nih.gov A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. nih.gov

The primary application of chiral N-tert-butanesulfinamide is in the asymmetric synthesis of amines. yale.edu This is typically achieved through the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. These imines are electrophilic at the carbon atom of the C=N bond and can react with a wide range of nucleophiles. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face, thus leading to the formation of a new stereocenter with high diastereoselectivity.

This methodology has been successfully applied to the formation of both carbon-carbon and carbon-heteroatom bonds. For instance, the addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to N-sulfinyl imines is a common method for synthesizing chiral amines with new C-C bonds. rsc.org Similarly, the addition of enolates or other carbon nucleophiles has been used to construct complex chiral amine frameworks.

Table 1: Examples of Diastereoselective Additions to N-tert-Butanesulfinyl Imines

| Nucleophile | Electrophile (Imine precursor) | Product Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Phenylmagnesium bromide | Benzaldehyde | α-Phenylbenzylamine | >98:2 |

| Methylmagnesium bromide | Acetophenone | α-Phenylethylamine | 94:6 |

| Allylmagnesium bromide | Isovaleraldehyde | Chiral homoallylic amine | 95:5 |

Note: Data is illustrative and compiled from general literature on N-tert-butanesulfinamide chemistry.

The reliability and predictability of the stereochemical outcome have made chiral sulfinamides valuable tools for the asymmetric functionalization of complex molecules. This is particularly important in medicinal chemistry and natural product synthesis, where precise control of stereochemistry is crucial for biological activity. The sulfinyl group can be readily cleaved under mild acidic conditions after the desired stereocenter has been established, revealing the primary amine without racemization.

Recent advancements have focused on the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines, which provides access to valuable chiral fluoroalkyl amines. nih.gov The strong electron-withdrawing nature of fluoroalkyl groups makes these amines important building blocks for pharmaceuticals due to their unique physicochemical properties.

Application as Ligands in Metal-Catalyzed Asymmetric Reactions

The chiral sulfinyl group can also be incorporated into the structure of ligands for transition metal catalysts, enabling enantioselective transformations.

While specific data on ligands derived from 2-trifluoromethanesulfinylethan-1-amine is unavailable, the design of chiral sulfinamide-based ligands generally follows several key principles. These ligands are often bidentate, coordinating to the metal center through both the sulfur or oxygen of the sulfinyl group and another donor atom, such as phosphorus or nitrogen, present in the ligand backbone. The chirality at the sulfur atom creates a chiral environment around the metal center, which in turn influences the stereochemical outcome of the catalyzed reaction.

Novel P,N-sulfinyl imine ligands, where chirality is solely at the sulfur atom, have been developed and shown to be effective in asymmetric catalysis. nih.gov The modular nature of their synthesis allows for the tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.

Ligands incorporating a chiral sulfinyl moiety have been successfully applied in a variety of metal-catalyzed reactions, including:

Palladium-catalyzed allylic alkylation: P,N-sulfinyl imine ligands have been shown to induce high enantioselectivity (up to 94% ee) in this important C-C bond-forming reaction. researchgate.net

Copper- and Zinc-catalyzed Diels-Alder reactions: C2-symmetric bis(N-sulfinylimine) derivatives have been used as ligands, achieving high diastereoselectivity (up to 98% de) and enantioselectivity (up to 98% ee). researchgate.net

Iridium-catalyzed hydrogenation: N-sulfinylimine ligands bearing a phosphine (B1218219) moiety have been effective in the asymmetric hydrogenation of olefins. researchgate.net

Table 2: Performance of Chiral Sulfinyl Ligands in Asymmetric Catalysis

| Reaction | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Allylic Alkylation | Palladium | P,N-Sulfinyl Imine | 1,3-Diphenylallyl acetate | up to 94% |

| Diels-Alder | Copper | Bis(N-sulfinylimine) | Cyclopentadiene & Acrolein | up to 98% |

Note: Data is illustrative of the general class of chiral sulfinyl ligands.

Development of this compound as a Synthetic Scaffold

There is no specific information in the searched literature regarding the development of this compound as a synthetic scaffold. In a broader context, a synthetic scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. Chiral amine scaffolds are particularly valuable in drug discovery. Given its structure, one could hypothesize that this compound could serve as a scaffold for creating novel ligands or biologically active molecules, leveraging the properties of the trifluoromethanesulfinyl group. However, without published research, this remains speculative. The development of trifluoromethylated hydroxyethylamine-based scaffolds has been reported as a strategy to create new fluorinated building blocks. rsc.org

Principles of Scaffold Design for Chemical Library Generation

The design of a chemical library is a critical step in the drug discovery process, aiming to generate a diverse collection of molecules with the potential to interact with a wide range of biological targets. The choice of a central scaffold is paramount, as it dictates the three-dimensional arrangement of functional groups and, consequently, the library's coverage of chemical space. A well-designed scaffold should be synthetically tractable, allowing for the facile introduction of various substituents at multiple points of diversity.

In the context of this compound, the primary amine serves as a key handle for diversification. It can readily undergo a variety of chemical transformations, including amidation, sulfonylation, reductive amination, and arylation, to introduce a wide array of functional groups. The trifluoromethanesulfinyl group, while less commonly employed than the related trifluoromethyl group, offers unique electronic and steric properties that can be exploited in scaffold design. Its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule and provide specific interactions with biological targets.

Table 1: Potential Reactions for Diversification of the this compound Scaffold

| Reaction Type | Reagent Class | Resulting Functional Group | Potential for Diversity |

| Amidation | Carboxylic Acids, Acid Chlorides | Amide | High |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | High |

| N-Arylation | Aryl Halides | Arylamine | Moderate |

This table illustrates hypothetical diversification strategies for the this compound scaffold based on common organic reactions.

The generation of a chemical library based on this scaffold would involve the parallel synthesis of a multitude of derivatives, each with a unique combination of substituents. High-throughput screening of these libraries against biological targets can then identify "hit" compounds with desired activities, which can be further optimized.

Strategies for Rigidification of the Amine Scaffold for Enhanced Selectivity

While a flexible scaffold can explore a broad conformational space, which can be advantageous in initial screening, rigidification is often a crucial strategy for enhancing the potency and selectivity of a lead compound. By constraining the molecule's conformation, it is possible to pre-organize it for optimal binding to a specific biological target, thereby reducing the entropic penalty of binding and improving selectivity against off-targets.

For a scaffold derived from this compound, several rigidification strategies can be envisioned. One common approach is the incorporation of the flexible ethylamine (B1201723) side chain into a cyclic system. For instance, intramolecular cyclization reactions could be employed to form various heterocyclic rings, such as pyrrolidines, piperidines, or azetidines. The choice of ring size and the position of substituents would have a profound impact on the conformational preferences of the resulting molecule.

Another strategy involves the introduction of rigidifying elements, such as aromatic rings or alkynes, into the substituents attached to the amine. For example, in an SAR campaign, a flexible alkyl chain could be replaced with a more rigid phenyl or pyridyl group. The trifluoromethanesulfinyl group itself can also play a role in rigidification through non-covalent interactions, such as dipole-dipole interactions or by sterically hindering the rotation of adjacent bonds.

Table 2: Comparison of Flexible and Rigidified Scaffolds

| Scaffold Type | Key Feature | Potential Advantage | Potential Disadvantage |

| Flexible | Free rotation around single bonds | Broader conformational sampling | Higher entropic penalty upon binding |

| Rigidified | Constrained conformation (e.g., cyclic) | Enhanced potency and selectivity | May not fit the target's binding site |

This table presents a conceptual comparison of flexible versus rigidified scaffolds in the context of drug design.

The optimal degree of rigidification is a delicate balance that must be determined empirically for each target. A systematic approach, where a series of analogs with varying degrees of rigidity are synthesized and tested, is often the most effective way to identify the ideal scaffold for a particular application.

Chemical Optimization through Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By making systematic modifications to a lead compound and evaluating the impact of these changes on its activity, chemists can build a model of the key structural features required for optimal performance.

For a series of compounds derived from this compound, an SAR study would involve the synthesis and testing of a matrix of analogs with variations at different positions. For example, one could explore a range of substituents on an aromatic ring attached to the amine, varying their electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and hydrogen bonding potential.

Table 3: Hypothetical SAR Data for a Series of this compound Analogs

| Compound | R Group on Amine | Biological Activity (IC50, nM) |

| 1 | Phenyl | 500 |

| 2 | 4-Chlorophenyl | 250 |

| 3 | 4-Methoxyphenyl | 800 |

| 4 | 4-Trifluoromethylphenyl | 150 |

This table presents hypothetical data to illustrate the principles of an SAR study, where changes in a substituent (R group) lead to variations in biological activity. The data is not based on actual experimental results for derivatives of this compound.

The insights gained from SAR studies are invaluable for the rational design of more potent and selective compounds. By understanding the key interactions between a molecule and its target, chemists can focus their synthetic efforts on modifications that are most likely to lead to improved therapeutic agents.

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Stereochemical Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-trifluoromethanesulfinylethan-1-amine. Both one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the connectivity and chemical environment of atoms within the molecule. nih.gov

In mechanistic studies, NMR can be used to identify and characterize reaction intermediates and by-products, offering a window into the reaction pathway. nih.gov For instance, monitoring the change in chemical shifts of protons and carbons adjacent to the sulfinyl group and the amine can reveal details about bond formation and cleavage during a reaction. The coupling constants between fluorine and hydrogen (J-coupling) in ¹⁹F and ¹H NMR spectra are particularly informative for confirming the presence and integrity of the trifluoromethanesulfinyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted Amine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ (adjacent to NH₂) | 3.10 | 42.5 |

| CH₂ (adjacent to SO(CF₃)) | 3.50 | 58.0 |

| CF₃ | - | 125.0 (q, ¹JCF = 320 Hz) |

Note: The values presented are hypothetical and for illustrative purposes. Actual chemical shifts can vary based on the solvent and specific molecular structure.

Infrared (FTIR) Spectroscopy for Monitoring Reaction Progress and Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of chemical reactions in real-time. nih.govyoutube.com For reactions involving this compound, FTIR can track the appearance or disappearance of characteristic absorption bands. nih.gov

The primary amine (R-NH₂) of this compound exhibits characteristic N-H stretching vibrations in the region of 3400-3250 cm⁻¹, typically appearing as two distinct bands for the symmetric and asymmetric stretches. orgchemboulder.com The N-H bending vibration is observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ range. orgchemboulder.com The strong absorptions corresponding to the S=O stretch of the sulfinyl group and the C-F bonds of the trifluoromethyl group are also key diagnostic peaks. By monitoring the intensity of these bands, one can follow the consumption of the starting material and the formation of the product. researchgate.net

Table 2: Key FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) |

| N-H (Amine) | Stretch | 3400-3250 (two bands) |

| N-H (Amine) | Bend | 1650-1580 |

| C-N (Amine) | Stretch | 1250-1020 |

| S=O (Sulfoxide) | Stretch | ~1050 |

| C-F (Trifluoromethyl) | Stretch | 1200-1100 (strong, multiple bands) |

Chiral Chromatography (e.g., Chiral HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

For chiral molecules like this compound, determining the enantiomeric excess (ee) or diastereomeric ratio (dr) is crucial, especially in the context of asymmetric synthesis. heraldopenaccess.us Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most common and reliable method for separating and quantifying enantiomers and diastereomers. uma.esgcms.czresearchgate.net

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. gcms.cz By integrating the peak areas of the separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100. gimitec.com

Table 3: Example of Chiral HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-enantiomer | 10.2 | 95000 |

| (S)-enantiomer | 12.5 | 5000 |

Based on this data, the enantiomeric excess would be calculated as: ee = [(95000 - 5000) / (95000 + 5000)] x 100 = 90%

X-ray Crystallography for Absolute Configuration Assignment and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. nih.gov

For chiral molecules, anomalous dispersion effects can be used to unambiguously determine the absolute stereochemistry, often reported with a Flack parameter close to zero for a correct assignment. researchgate.netox.ac.ukresearchgate.net In addition to absolute configuration, X-ray crystallography provides valuable information on bond lengths, bond angles, and torsional angles, offering insights into the molecule's preferred conformation in the solid state. researchgate.net This information is vital for understanding intermolecular interactions in the crystal lattice and can be used to rationalize stereoselective reaction outcomes.

Electrochemical and Time-Resolved Spectroscopic Studies for Intermediates and Electron Transfer Processes

Electrochemical methods, such as cyclic voltammetry, can provide information about the redox properties of this compound and its derivatives. These techniques can help in understanding electron transfer processes that may be involved in certain reaction mechanisms.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy or time-resolved fluorescence, are employed to study the dynamics of short-lived intermediates and excited states. nih.gov While less commonly applied to this specific compound, these methods can be invaluable for probing photochemical reactions or electron transfer events on very fast timescales, providing a deeper understanding of the reaction dynamics. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches to 2 Trifluoromethanesulfinylethan 1 Amine Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scispace.comnih.gov For 2-Trifluoromethanesulfinylethan-1-amine, DFT calculations are instrumental in understanding its intrinsic characteristics. These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and electrostatic potential maps. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.

A primary application of DFT for this molecule would be geometric optimization to identify its most stable three-dimensional structure. By systematically rotating the chemical bonds, particularly the C-C, C-S, and C-N bonds, a series of potential conformers can be generated. DFT calculations would then be performed on each of these conformers to determine their relative energies. This process, known as conformational analysis, identifies the lowest-energy (most stable) conformers that the molecule is most likely to adopt. The presence of the bulky and highly electronegative trifluoromethyl group is expected to significantly influence the conformational preferences of the molecule. nih.govmdpi.com

Table 1: Hypothetical DFT Results for Conformational Analysis of this compound

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 75.3 |

| Gauche 1 | 60° | 1.15 | 12.3 |

| Gauche 2 | -60° | 1.15 | 12.3 |

| Eclipsed | 0° | 5.20 | 0.1 |

This table illustrates the type of data generated from DFT calculations, showing the relative stability and expected population of different spatial arrangements of the molecule.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational modeling, frequently employing DFT, is a powerful tool for mapping the intricate pathways of chemical reactions. researchgate.netbyu.edu For this compound, this approach can be used to investigate its reactivity, for instance, in reactions involving the amine or sulfinyl groups. The methodology involves identifying the structures of reactants, products, and any reaction intermediates. Crucially, it also allows for the location and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. byu.edu

Table 2: Illustrative Reaction Energy Profile for a Hypothetical N-Alkylation of this compound

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + CH₃I | 0.00 |

| Transition State 1 (TS1) | Sₙ2 reaction transition state | +22.5 |

| Intermediate | Quaternary ammonium salt intermediate | -5.8 |

| Transition State 2 (TS2) | Deprotonation transition state | +15.3 |

| Products | N-methyl-2-trifluoromethanesulfinylethan-1-amine + HI | -12.1 |

This interactive table provides a hypothetical energy landscape for a reaction, detailing the energy changes as the reaction progresses from reactants to products.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the physical movements of every atom in the molecule, providing a virtual "movie" of its behavior. nih.gov For this compound, an MD simulation would reveal its conformational flexibility, showing how the molecule twists, turns, and vibrates at a given temperature. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Table 3: Representative Data from a Molecular Dynamics Simulation of this compound in Water

| Property | Description | Average Value |

| Radius of Gyration | A measure of the molecule's compactness. | 3.1 Å |

| RMSF of CF₃ group | Root Mean Square Fluctuation, indicating flexibility. | 0.8 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | 210 Ų |

| N-H···O Hydrogen Bonds | Average number of hydrogen bonds between the amine and water. | 2.5 |

This table shows typical parameters that can be extracted from an MD simulation, offering insights into the molecule's size, flexibility, and interactions with its environment.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology central to ligand-based drug design. fiveable.me This approach is particularly valuable when the three-dimensional structure of a biological target is unknown. nih.govwikipedia.org QSAR models are built on the principle that the biological activity of a compound is directly related to its chemical structure and physicochemical properties. wikipedia.org

To apply QSAR to this compound, a series of its analogs would first need to be synthesized and their biological activities (e.g., IC₅₀ values against a specific enzyme) measured. For each molecule in this series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties. rsc.org

Using statistical methods, a mathematical model is then developed to find a correlation between the descriptors and the observed biological activity. slideshare.netdrugdesign.org Once a statistically robust QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby accelerating the drug discovery process. fiveable.memdpi.com

Table 4: Example of a Dataset for a QSAR Study

| Compound | R-Group | logP | Molecular Weight | H-Bond Donors | Experimental Activity (-logIC₅₀) | Predicted Activity (-logIC₅₀) |

| 1 | -H | 1.2 | 177.16 | 2 | 5.4 | 5.5 |

| 2 | -CH₃ | 1.7 | 191.19 | 2 | 5.9 | 5.8 |

| 3 | -Cl | 1.9 | 211.61 | 2 | 6.2 | 6.1 |

| 4 | -F | 1.4 | 195.15 | 2 | 5.7 | 5.7 |

This table illustrates the structure of a typical QSAR dataset, which correlates calculated molecular properties (descriptors) with experimentally measured biological activity to build a predictive model.

Q & A

Q. What analytical methods validate the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C. Monitor degradation via UPLC-MS. Use Arrhenius equations to extrapolate shelf-life. Identify degradation products with high-resolution tandem MS .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.